Navigating the Procurement and Application of Methyl 6-Thioureidohexanoate: A Technical Guide for Researchers
Navigating the Procurement and Application of Methyl 6-Thioureidohexanoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Sourcing Methyl 6-Thioureidohexanoate: A Two-Pronged Approach
Direct commercial listings for Methyl 6-thioureidohexanoate (CAS Number: 98998-60-8) are scarce. Therefore, a proactive procurement strategy is essential. Researchers have two primary avenues: custom synthesis by a Contract Research Organization (CRO) or in-house synthesis.
Engaging Custom Synthesis Services
For laboratories without a dedicated synthetic chemistry team, outsourcing the synthesis to a reputable CRO is the most efficient approach. Several companies specialize in the custom synthesis of complex organic molecules.
Key Considerations When Selecting a CRO:
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Expertise in Thiourea Chemistry: Inquire about their experience with synthesizing thiourea derivatives and handling related reagents.
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Analytical Capabilities: Ensure they have the necessary equipment (NMR, LC-MS, HPLC) to purify and characterize the final product to the required specifications.
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Scalability: Discuss their capacity to produce the desired quantity, from milligrams for initial screening to larger scales for more extensive studies.
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Communication and Project Management: A clear communication channel and regular project updates are crucial for a successful collaboration.
Table 1: Prominent Custom Chemical Synthesis Providers
| Company Name | Service Highlights | Website |
| ChiroBlock | Specializes in complex, commercially unavailable compounds and route optimization. | [Link] |
| TCI Chemicals | Offers custom synthesis from lab to pilot scale with strong expertise in organic reagents.[1] | |
| Enamine | Provides chemical synthesis services from milligram to kilogram scale.[2] | |
| Tocris Custom Chemistry | Experienced in a wide range of chemical syntheses including analogues and intermediates.[3] |
In-House Synthesis: A Feasible Alternative
For laboratories equipped with standard organic synthesis capabilities, the preparation of Methyl 6-thioureidohexanoate is a feasible endeavor. The most direct synthetic route involves the reaction of a key precursor, Methyl 6-aminohexanoate, with a thiocarbonylating agent.
Synthetic Pathway and Experimental Protocol
The synthesis of Methyl 6-thioureidohexanoate can be approached through the formation of a thiourea linkage from its corresponding primary amine precursor.
Caption: Synthetic workflow for Methyl 6-thioureidohexanoate.
Sourcing the Key Precursor: Methyl 6-aminohexanoate
Methyl 6-aminohexanoate (or its more stable hydrochloride salt) is commercially available from several suppliers. This availability is a critical factor that makes the in-house synthesis of the target compound practical.
Table 2: Commercial Suppliers of Methyl 6-aminohexanoate and its Hydrochloride Salt
| Supplier | Product Name | CAS Number | Purity/Grade |
| Simson Pharma Limited | Methyl 6-aminohexanoate | 2780-89-4 | Accompanied by CoA |
| Simson Pharma Limited | Methyl 6-aminohexanoate Hydrochloride | 1926-80-3 | Accompanied by CoA |
| TCI Chemicals | Methyl 6-aminohexanoate Hydrochloride | 1926-80-3 | >95.0% |
| GTI Laboratory Supplies | Methyl 6-aminohexanoate hydrochloride | 1926-80-3 | 100.1%, for peptide synthesis[1] |
| CymitQuimica | Methyl 6-aminohexanoate hydrochloride | 1926-80-3 | Not specified[4] |
| Sigma-Aldrich | Methyl 6-aminohexanoate hydrochloride | 1926-80-3 | ≥99.0%[3] |
Detailed Experimental Protocol: Synthesis from Methyl 6-aminohexanoate
This protocol describes a general procedure for the synthesis of N-acyl thioureas, which can be adapted for Methyl 6-thioureidohexanoate.[5][6]
Materials:
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Methyl 6-aminohexanoate hydrochloride
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Triethylamine (or another suitable base)
-
Benzoyl isothiocyanate (or another suitable isothiocyanate precursor)
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
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Ammonium thiocyanate
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An appropriate acid chloride (if generating the isothiocyanate in situ)
-
Anhydrous acetone
Procedure:
Step 1: In situ generation of the Isothiocyanate (if not using a pre-formed one)
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To a solution of the corresponding acid chloride in anhydrous acetone, add a stoichiometric amount of ammonium thiocyanate.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the acyl isothiocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Formation of the Thiourea
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If starting with Methyl 6-aminohexanoate hydrochloride, neutralize it with a suitable base like triethylamine in an anhydrous solvent to obtain the free amine.
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To the solution of the free amine, add the pre-formed or in situ generated isothiocyanate dropwise at a controlled temperature (often 0 °C to room temperature).
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The reaction mixture is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC.
Step 3: Work-up and Purification
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Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to yield the pure Methyl 6-thioureidohexanoate.
Physicochemical Properties and Characterization
Accurate characterization of the synthesized Methyl 6-thioureidohexanoate is paramount to ensure its purity and structural integrity for subsequent applications.
Table 3: Physicochemical Properties of Methyl 6-thioureidohexanoate
| Property | Value | Source |
| CAS Number | 98998-60-8 | PubChem[7] |
| Molecular Formula | C8H16N2O2S | PubChem[7] |
| Molecular Weight | 204.29 g/mol | PubChem[7] |
| IUPAC Name | methyl 6-(carbamothioylamino)hexanoate | PubChem[7] |
Analytical Characterization Techniques
A combination of spectroscopic techniques should be employed for comprehensive characterization.
Caption: Analytical workflow for the characterization of Methyl 6-thioureidohexanoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Specific chemical shifts and coupling constants will verify the presence of the hexanoate chain, the methyl ester, and the thiourea moiety.[8][9]
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Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: FTIR analysis will identify the characteristic vibrational frequencies of the functional groups present, such as the C=S of the thiourea, the C=O of the ester, and the N-H bonds. The N-H stretching vibrations in thiourea derivatives typically appear in the range of 3100-3400 cm⁻¹, while the C=S stretching vibration is observed in the 700-850 cm⁻¹ region.[10][11][12][13][14]
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High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final compound. A well-developed method will allow for the quantification of any impurities.
Potential Applications in Research and Drug Development
Thiourea and its derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[10] This makes Methyl 6-thioureidohexanoate a compound of interest for various therapeutic areas.
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Antimicrobial Agents: Thiourea derivatives have shown promise as antibacterial and antifungal agents. The thiourea moiety can coordinate with metal ions essential for microbial enzyme function, leading to inhibition of growth.
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Anticancer Research: A number of thiourea-containing compounds have been investigated for their anticancer properties. They can act through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival.
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Antioxidant Activity: The sulfur atom in the thiourea group can participate in redox reactions, suggesting potential antioxidant applications.
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Chemical Probes and Building Blocks: The dual functionality of the thiourea and ester groups makes Methyl 6-thioureidohexanoate a valuable building block for the synthesis of more complex molecules and chemical probes for studying biological systems.
Conclusion
While not a readily available off-the-shelf chemical, Methyl 6-thioureidohexanoate is an accessible target for researchers through either custom synthesis or in-house preparation. Its versatile structure and the established biological activities of the thiourea scaffold make it a compelling molecule for exploration in drug discovery and materials science. This guide provides the foundational knowledge for researchers to confidently source, synthesize, and characterize this compound, paving the way for its application in innovative scientific research.
References
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ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]
-
PubChem. Methyl 6-[(aminocarbonothioyl)amino]hexanoate. [Link]
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MDPI. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. [Link]
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Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]
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GTI Laboratory Supplies. Methyl 6-aminohexanoate hydrochloride, 100.1%, for peptide synthesis, Certified® Ultra 10g. [Link]
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Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
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Journal of the American Chemical Society. Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. [Link]
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MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
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PubMed. Infrared spectra of new Re(III) complexes with thiourea derivatives. [Link]
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PubMed Central. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
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PubMed Central. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. [Link]
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IOSR Journal of Applied Chemistry. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]
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JETIR. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]
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ResearchGate. NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors | Request PDF. [Link]
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